3-Iodo-5-(trifluoromethoxy)-1H-indazole
CAS No.: 1426423-96-2
Cat. No.: VC11977788
Molecular Formula: C8H4F3IN2O
Molecular Weight: 328.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426423-96-2 |
|---|---|
| Molecular Formula | C8H4F3IN2O |
| Molecular Weight | 328.03 g/mol |
| IUPAC Name | 3-iodo-5-(trifluoromethoxy)-2H-indazole |
| Standard InChI | InChI=1S/C8H4F3IN2O/c9-8(10,11)15-4-1-2-6-5(3-4)7(12)14-13-6/h1-3H,(H,13,14) |
| Standard InChI Key | KCJAKLOGYIQMHQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-Iodo-5-(trifluoromethoxy)-1H-indazole has the molecular formula C₈H₄F₃IN₂O and a molar mass of 328.03 g/mol . Its IUPAC name is 3-iodo-5-(trifluoromethoxy)-2H-indazole, with the following key structural attributes:
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Indazole core: A bicyclic aromatic system fused with a pyrazole ring.
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Iodo substituent: Positioned at the 3-carbon, facilitating cross-coupling reactions.
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Trifluoromethoxy group: At the 5-carbon, contributing to electron-withdrawing effects and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.03 g/mol | |
| SMILES | C1=CC2=NNC(=C2C=C1OC(F)(F)F)I | |
| InChIKey | KCJAKLOGYIQMHQ-UHFFFAOYSA-N | |
| Purity (Commercial) | ≥95% |
Synthetic Methodologies
Halogenation Strategies
The synthesis of 3-iodo-5-(trifluoromethoxy)-1H-indazole typically involves direct iodination of precursor indazoles. A representative protocol, adapted from palladium-catalyzed aminocarbonylation methods , includes:
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Substrate Preparation: 5-(Trifluoromethoxy)-1H-indazole is treated with iodine in the presence of K₂CO₃ and DMF at elevated temperatures (60–100°C).
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Purification: Column chromatography using gradients of ethyl acetate in hexanes yields the iodinated product .
Table 2: Optimization of Iodination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes selectivity |
| Reaction Time | 6 hours | 85% conversion |
| Solvent | DMF | Enhances solubility |
Alternative Routes
Recent advances employ chloroform as a CO source in palladium-catalyzed reactions, enabling efficient functionalization of haloindazoles . For example, 5-bromo-1H-indazole derivatives undergo aminocarbonylation to introduce carboxamide groups, though this method remains untested for the trifluoromethoxy variant .
Reactivity and Applications
Cross-Coupling Reactions
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| 3-Bromo-5-(trifluoromethyl)-1H-indazole | 120 | Tubulin |
| 3-Iodo-5-(trifluoromethoxy)-1H-indazole | N/A | Kinases (hypothesized) |
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing iodination at alternative positions necessitates precise reaction control .
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Stability: The trifluoromethoxy group’s susceptibility to hydrolysis under acidic conditions requires inert atmospheres during synthesis.
Research Opportunities
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